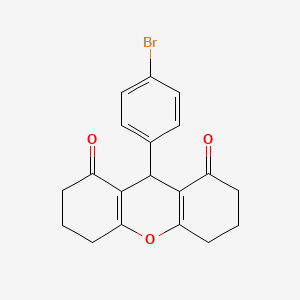
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves the condensation of 4-bromobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst. Common catalysts used include piperidine or ammonium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalyst and solvent can be adjusted to meet industrial standards and environmental regulations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones or acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with various molecular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound’s ability to generate reactive oxygen species can also contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
9-Phenylxanthene-1,8(2H)-dione: Lacks the bromine atom, leading to different reactivity and biological activity.
9-(4-Chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
9-(4-Methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the bromophenyl group in 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione imparts unique reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in substitution reactions and may contribute to its antimicrobial and anticancer properties.
Properties
CAS No. |
879217-85-3 |
|---|---|
Molecular Formula |
C19H17BrO3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C19H17BrO3/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17H,1-6H2 |
InChI Key |
MOUVMNUUXACZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


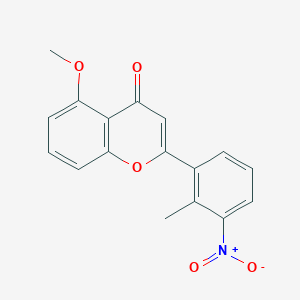
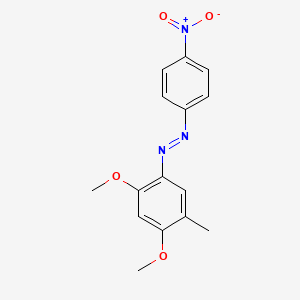
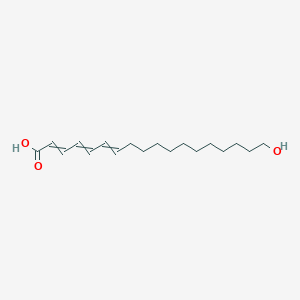
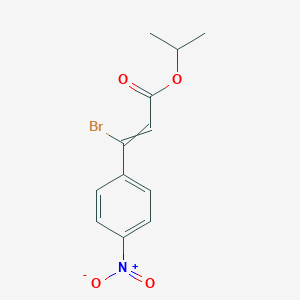
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
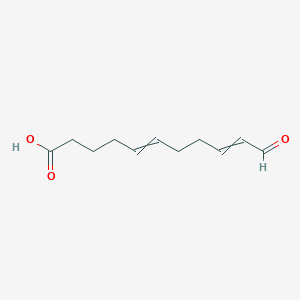
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
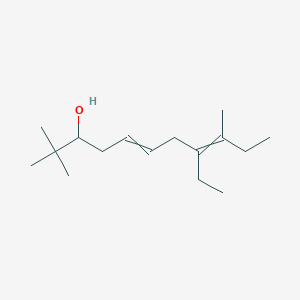
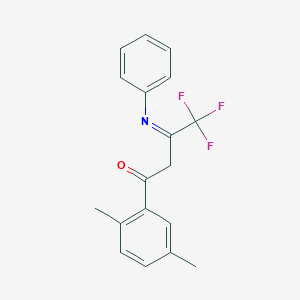
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)


![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

